molecular formula C22H29Cl2N9O B13842279 Oxo Chlorhexidine

Oxo Chlorhexidine

Cat. No.: B13842279
M. Wt: 506.4 g/mol
InChI Key: OGUCGFTTYLMYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxo Chlorhexidine is a derivative of chlorhexidine, a broad-spectrum antimicrobial agent widely used in healthcare settings. Chlorhexidine itself is known for its effectiveness against a variety of pathogens, including bacteria, fungi, and viruses . This compound retains these properties while offering additional benefits in terms of stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo Chlorhexidine involves the reaction of chlorhexidine with an oxidizing agent. One common method is the reaction of chlorhexidine with hydrogen peroxide under controlled conditions. The reaction typically takes place in an aqueous medium at a temperature range of 25-30°C. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade hydrogen peroxide and chlorhexidine in large reactors. The reaction conditions are carefully monitored to ensure the purity and yield of the final product. The product is then subjected to rigorous quality control measures before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Oxo Chlorhexidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxo Chlorhexidine has a wide range of applications in scientific research:

Mechanism of Action

Oxo Chlorhexidine exerts its antimicrobial effects by disrupting the microbial cell membrane. The positively charged molecule interacts with the negatively charged phosphate groups on the cell surface, leading to membrane destabilization and leakage of intracellular contents. This results in cell death. The compound is effective against a broad range of pathogens, including bacteria, fungi, and viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxo Chlorhexidine stands out due to its enhanced stability and efficacy compared to chlorhexidine. It offers prolonged antimicrobial activity and is less prone to resistance development. Additionally, its ability to form stable complexes with other antimicrobial agents makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H29Cl2N9O

Molecular Weight

506.4 g/mol

IUPAC Name

1-[N'-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]-1-(4-chlorophenyl)urea

InChI

InChI=1S/C22H29Cl2N9O/c23-15-5-9-17(10-6-15)31-20(26)32-19(25)29-13-3-1-2-4-14-30-21(27)33(22(28)34)18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H2,27,30)(H2,28,34)(H5,25,26,29,31,32)

InChI Key

OGUCGFTTYLMYKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N(C2=CC=C(C=C2)Cl)C(=O)N)N)N)Cl

Origin of Product

United States

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